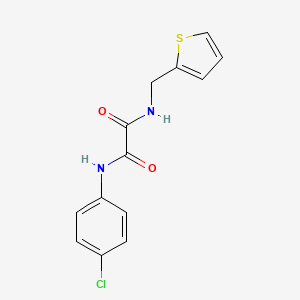

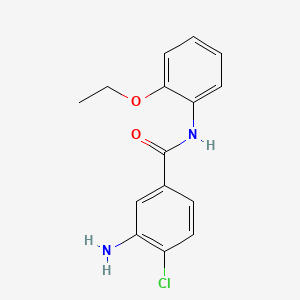

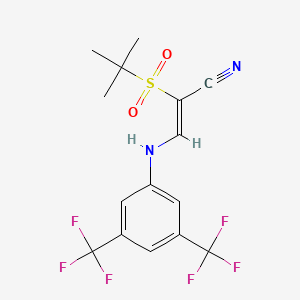

![molecular formula C26H23NO6S B2772704 ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114650-04-2](/img/structure/B2772704.png)

ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzoate derivative. Benzoate compounds are known for their wide range of applications in various fields, including as local anesthetics .

Synthesis Analysis

The synthesis of similar benzoate compounds involves a process of alkylation, esterification, and further alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Benzoate compounds can undergo various chemical reactions. For instance, esters can be converted to primary alcohols using LiAlH4 . They can also undergo trans-esterification reactions to form different esters .Scientific Research Applications

Benzoic Acid Derivatives and Their Applications

Research into benzoic acid derivatives has yielded compounds with potential applications across various fields, including pharmaceuticals, materials science, and chemistry. For instance, studies on benzoic acid derivatives have identified new compounds with potential hypolipidemic activity, offering insights into their structure-activity relationships and potential therapeutic uses (Baggaley et al., 1977).

Protective Groups in Synthesis

The use of certain benzoate esters as protective groups for alcohols and their role in the synthesis of complex molecules, such as phosphatidylinositol analogues, demonstrates the versatility of these compounds in synthetic chemistry. Such protective groups are crucial for stepwise synthesis in pharmaceutical and organic chemistry, enabling specific reactions to occur without affecting sensitive parts of the molecule (Watanabe & Nakamura, 1997).

Catalytic Applications

Encapsulation of molybdenum(VI) complexes within zeolite matrices for the oxidation of primary alcohols and hydrocarbons illustrates the application of benzoate derivatives in catalysis. Such systems offer enhanced stability, reusability, and efficiency in catalytic processes, highlighting the potential of benzoate derivatives in green chemistry and sustainable industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Photopolymerization and Material Science

In the realm of materials science, certain benzoate esters of ethyl α-hydroxymethylacrylate have been synthesized and shown to exhibit rapid photopolymerization. This property is significant for the development of new materials, including coatings and thin films, where rapid curing and solidification are advantageous (Avci et al., 1996).

Synthesis of Heterocycles

The versatility of benzoate derivatives extends to the synthesis of diverse heterocyclic compounds, which are crucial in drug development and other areas of chemical research. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as an intermediate for generating a wide array of trifluoromethyl heterocycles, underscoring the utility of benzoate derivatives in creating complex molecules with potential biological activity (Honey et al., 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, benzoate compounds are known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-3-32-21-15-11-18(12-16-21)25(28)24-17-27(22-7-5-6-8-23(22)34(24,30)31)20-13-9-19(10-14-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZFLJRVVOFYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

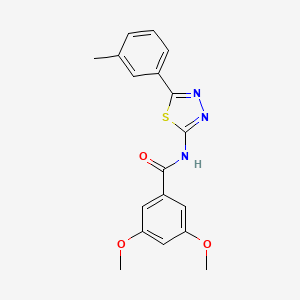

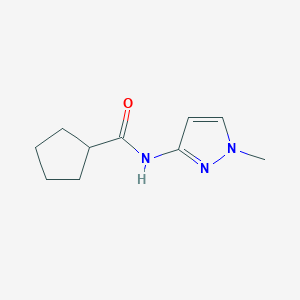

![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)

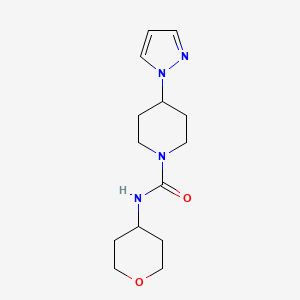

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)

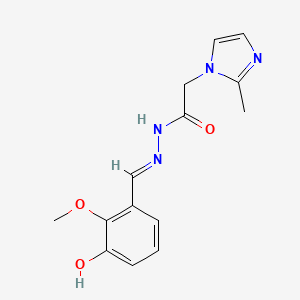

![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)

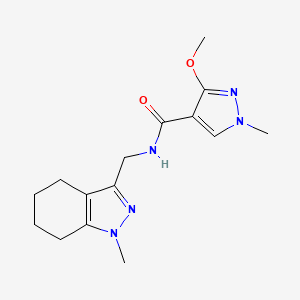

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)

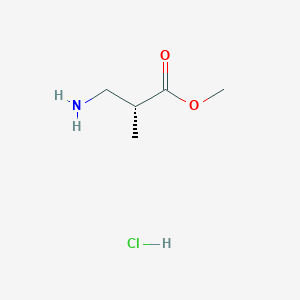

![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)